REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[F:1][c:2]1[c:3]([N:8]2[CH2:9][CH2:10][C:11]3([CH2:12][O:13][O:14][CH2:15]3)[CH2:16][CH2:17]2)[n:4][cH:5][cH:6][cH:7]1.[OH2:18]>>[F:1][c:2]1[c:3]([N:8]2[CH2:9][CH2:10][C:11](=[O:18])[CH2:16][CH2:17]2)[n:4][cH:5][cH:6][cH:7]1
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Name
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Type
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product
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Smiles
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O=C1CCN(c2ncccc2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |